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Compound of Interest

Compound Name: (R)-BAY-598

Cat. No.: B10753065

Get Quote

(S)-BAY-598 is a potent, selective, and cell-active small-molecule inhibitor of SET and MYND

domain-containing protein 2 (SMYD2), a protein lysine methyltransferase implicated in various

cancers. This technical guide provides an in-depth overview of the biochemical and physical

characteristics of (S)-BAY-598, detailed experimental protocols for its characterization, and a

summary of its effects on relevant signaling pathways.

Core Biochemical and Physical Characteristics
(S)-BAY-598, also known as (S)-4, is an aminopyrazoline-based compound that has emerged

as a valuable chemical probe for studying the biological functions of SMYD2.[1][2]
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Property Value Reference

IUPAC Name

(S,E)-N-(1-(N'-cyano-N-(3-

(difluoromethoxy)phenyl)carba

mimidoyl)-3-(3,4-

dichlorophenyl)-4,5-dihydro-

1H-pyrazol-4-yl)-N-ethyl-2-

hydroxyacetamide

[3]

CAS Number 1906919-67-2 [3]

Molecular Formula C22H20Cl2F2N6O3 [2]

Molecular Weight 525.34 g/mol [2]

Solubility Soluble in DMSO and Ethanol [3]

Biochemical Activity
(S)-BAY-598 is a highly potent inhibitor of SMYD2 methyltransferase activity. It exhibits a

peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive mode of inhibition,

indicating that it preferentially binds to the SMYD2-SAM complex.[2]

Parameter Value Assay Reference

IC50 (SMYD2, in vitro) 27 ± 7 nM
Scintillation Proximity

Assay (SPA)
[2]

IC50 (Cellular p53

Methylation)
58 nM

Overexpression in

HEK293T cells
[2]

IC50 (Cellular AHNAK

Methylation)
~60 nM

In-Cell Western (ICW)

Assay
[2]

Selectivity

>100-fold over 32

other

methyltransferases

Various [4]

Pharmacokinetic Properties
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Initial pharmacokinetic studies in rats have been conducted, revealing moderate blood

clearance and low oral bioavailability.

Parameter Value Species Administration Reference

Blood Clearance 1.6 L/h/kg Rat 0.4 mg/kg IV [5]

Bioavailability 24% Rat 0.8 mg/kg PO [5]

Key Signaling Pathway: SMYD2-p53 Axis
SMYD2 is known to methylate the tumor suppressor protein p53 at lysine 370 (K370).[2][6] This

methylation event represses the transcriptional activity of p53, leading to a reduction in the

expression of its target genes, which are involved in cell cycle arrest and apoptosis.[2][7][8] By

inhibiting SMYD2, (S)-BAY-598 prevents the methylation of p53, thereby restoring its tumor-

suppressive functions.
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SMYD2-p53 signaling pathway and the inhibitory effect of (S)-BAY-598.

Experimental Protocols
This section details the methodologies for key experiments used to characterize (S)-BAY-598.

Scintillation Proximity Assay (SPA) for SMYD2 Inhibition
This assay quantifies the in vitro inhibitory potency of (S)-BAY-598 on SMYD2's

methyltransferase activity.
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Materials:

Recombinant His-tagged SMYD2

Biotinylated p53-derived peptide substrate

Tritiated S-adenosyl-L-methionine ([³H]-SAM)

Streptavidin-coated SPA beads

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 1 mM

DTT, 1 mM PMSF)

(S)-BAY-598 at various concentrations

Microplates (e.g., 384-well)

Procedure:

Prepare a reaction mixture containing recombinant SMYD2, the biotinylated p53 peptide

substrate, and [³H]-SAM in the assay buffer.

Add varying concentrations of (S)-BAY-598 or DMSO (vehicle control) to the wells of the

microplate.

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).

Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).

Add streptavidin-coated SPA beads to each well to capture the biotinylated peptides.

Incubate to allow for bead-peptide binding.

Measure the scintillation signal using a suitable microplate reader. The signal is proportional

to the amount of [³H]-methyl groups transferred to the peptide.
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Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Preparation

Reaction

Detection

Prepare Reaction Mix:
SMYD2, Biotin-p53 peptide, [3H]-SAM

Add Reaction Mix to initiate

Prepare (S)-BAY-598 dilutions

Add (S)-BAY-598 to plate

Incubate at 30°C

1-2 hours

Add Stop Solution

Add SPA beads

Incubate & Measure Scintillation
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Workflow for the Scintillation Proximity Assay (SPA).

In-Cell Western (ICW) Assay for Cellular Methylation
This immunofluorescence-based assay is used to determine the cellular potency of (S)-BAY-

598 in inhibiting the methylation of SMYD2 substrates like AHNAK and p53.

Materials:

Cells overexpressing SMYD2 (e.g., MDA-MB-231) or with endogenous expression (e.g.,

KYSE-150)

96-well plates

(S)-BAY-598 at various concentrations

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., Odyssey Blocking Buffer)

Primary antibodies (e.g., anti-p53K370me1, anti-total p53, anti-methyl-AHNAK, anti-total

AHNAK)

Fluorescently labeled secondary antibodies (e.g., IRDye secondary antibodies)

DNA stain for normalization (e.g., DRAQ5)

Procedure:

Seed cells in a 96-well plate and allow them to adhere.

Treat the cells with a range of concentrations of (S)-BAY-598 for a specified duration (e.g., 72

hours).

Fix the cells with the fixation solution.
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Permeabilize the cells to allow antibody entry.

Block non-specific binding sites with blocking buffer.

Incubate with primary antibodies targeting the methylated substrate and the total substrate

protein.

Wash the cells to remove unbound primary antibodies.

Incubate with appropriate fluorescently labeled secondary antibodies and a DNA stain for

normalization.

Wash the cells to remove unbound secondary antibodies.

Scan the plate using an infrared imaging system.

Quantify the fluorescence intensity for the methylated and total protein, and normalize to the

DNA stain.

Calculate the cellular IC50 value.

In Vivo Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of

(S)-BAY-598.

Model:

Cell Line: KYSE-150 (esophageal squamous cell carcinoma), known to overexpress SMYD2.

[2]

Animal Model: Immunocompromised mice (e.g., nude mice).

Procedure:

Subcutaneously implant KYSE-150 cells into the flank of the mice.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize mice into treatment and control groups.

Administer (S)-BAY-598 orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg) daily for a

specified period. The control group receives the vehicle.

For combination studies, a chemotherapeutic agent like doxorubicin can be administered

intravenously (i.v.).

Monitor tumor growth by caliper measurements at regular intervals.

Monitor animal body weight as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors.

Tumor weight can be measured, and tissues can be collected for further analysis (e.g.,

Western blot for methylation status of SMYD2 substrates).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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